molecular formula C10H12F2N2O6 B15200360 5-Difluoromethyluridine

5-Difluoromethyluridine

Cat. No.: B15200360
M. Wt: 294.21 g/mol
InChI Key: UALMIHJPIBPRGR-MWKIOEHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Difluoromethyluridine is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Difluoromethyluridine can be achieved through direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. This method uses O₂ as a green oxidant and does not require pre-functionalization of the substrates, metals, or additives. The process is operationally straightforward and yields difluoromethylated heterocycles in moderate to excellent yields .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under cGMP conditions. This ensures high purity and quality, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-Difluoromethyluridine undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like O₂ and reducing agents like hydrogen gas. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various difluoromethylated heterocycles, which exhibit promising activity against cancer cell lines such as HCT116, HepG-2, and MCF-7 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Difluoromethyluridine is unique due to its difluoromethyl group, which enhances its stability and efficacy compared to other nucleoside analogs. This structural modification allows for more effective targeting of cancer cells and viruses .

Properties

Molecular Formula

C10H12F2N2O6

Molecular Weight

294.21 g/mol

IUPAC Name

5-(difluoromethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H12F2N2O6/c11-7(12)3-1-14(10(19)13-8(3)18)9-6(17)5(16)4(2-15)20-9/h1,4-7,9,15-17H,2H2,(H,13,18,19)/t4-,5-,6-,9-/m1/s1

InChI Key

UALMIHJPIBPRGR-MWKIOEHESA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(F)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.